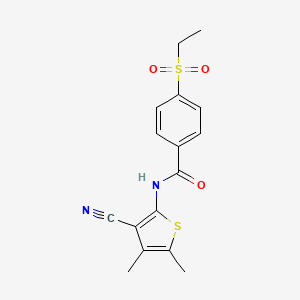

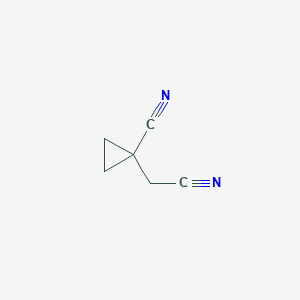

![molecular formula C29H32N2O2S B2614263 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-30-4](/img/structure/B2614263.png)

2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole” is a chemical compound with the molecular formula C29H32N2O2S and a molar mass of 472.64 . It is also known as “4-(TERT-BUTYL)BENZYL 4,5-DIPHENYL-1-PROPYL-1H-IMIDAZOL-2-YL SULFONE” and "2-[(4-tert-butylphenyl)methanesulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole" .

Synthesis Analysis

The synthesis of imidazoles involves several methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes (e.g., Cl2, Br2, H2SO4, and HOCl) .Scientific Research Applications

Catalysis and Synthesis

A key application of 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole derivatives in scientific research is in the field of catalysis and organic synthesis. These compounds have been efficiently used in one-pot, solvent-free synthesis approaches. For instance, β-cyclodextrin-propyl sulfonic acid catalyzed the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting the role of similar structures in promoting efficient and green synthesis processes due to their catalytic activity (Ran, Li, & Zhang, 2015). Additionally, the imidazole-based zwitterionic salt, 4-(3-methylimidazolium)butane sulfonate (MBS), has shown to be an effective organocatalyst for regioselective ring-opening of aziridines, which can be applied to gram-scale synthesis, demonstrating the utility of imidazole derivatives in facilitating chemical transformations (Ghosal et al., 2016).

Sensing and Detection

Imidazole derivatives are also prominent in the development of chemosensors. Fluorescent imidazole-based chemosensors have been designed for the reversible detection of cyanide and mercury ions, showcasing the versatility of these compounds in environmental monitoring and safety applications. Such sensors operate through a mechanism where the presence of specific ions quenches fluorescence, allowing for sensitive and selective detection of harmful substances (Emandi, Flanagan, & Senge, 2018).

Antioxidant Properties

Research into the antioxidant properties of 1,2,4,5-tetrasubstituted imidazoles has revealed potential therapeutic applications. Novel series of these compounds have been synthesized and shown to exhibit significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. This discovery opens avenues for the development of new antioxidant agents that could mitigate oxidative stress-related diseases (Naik, Kumar, & Rangaswamy, 2012).

Drug Discovery and Development

In the realm of drug discovery, some imidazole derivatives have been studied for their local anesthetic effects and therapeutic index, offering a promising outlook for the development of new anesthetic agents. The local anesthetic activity of these compounds, assessed through various animal models, has highlighted the potential for novel treatments in pain management (Ran, Li, & Zhang, 2015).

Environmental and Chemical Engineering

Imidazole derivatives find applications in environmental and chemical engineering, particularly in the oxidative desulfurization (ODS) of diesel fuel. This process is crucial for reducing sulfur emissions and meeting environmental regulations. Research has shown that certain imidazole compounds can catalyze the ODS process efficiently, highlighting their importance in cleaner fuel production (Chica, Corma, & Domine, 2006).

properties

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHSWULWGHEDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

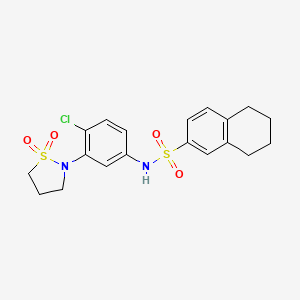

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)

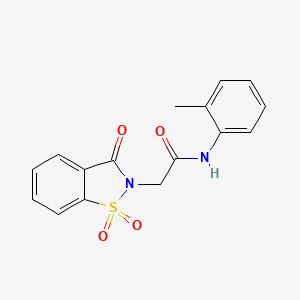

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

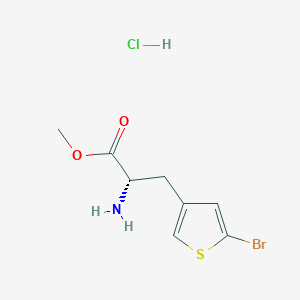

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)